N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is systematically derived from its molecular architecture. The base structure is identified as N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide, with the hydrochloride salt formulation appended to indicate the ionic form. The name reflects the following structural components:
- A pyridine-2-carboxamide core substituted at position 6 with a 2,6-difluorophenyl group and at position 5 with a fluorine atom.
- A 3-aminopiperidinyl moiety at position 4 of the pyridine ring, featuring specific stereochemical designations (3R,4R,5S).
The molecular formula is C23H22F3N5O2·HCl , with a molecular weight of 493.86 g/mol (base: 457.4 g/mol; hydrochloride: 36.46 g/mol). Systematic identifiers include:
- InChI :
InChI=1S/C23H22F3N5O2.ClH/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25;/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33);1H/t12-,16+,22+;/m0./s1. - SMILES :
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.
Synonyms for the compound include LGB321 and 1210417-75-6 , as documented in chemical databases.
Molecular Topology Analysis
The molecular topology of this compound is defined by its interconnected aromatic and aliphatic systems. Key features include:
- Pyridine-2-carboxamide backbone : The central pyridine ring is substituted at position 2 with a carboxamide group, which links to the 3-aminopiperidinyl moiety.
- Halogenated aromatic systems : A 2,6-difluorophenyl group at position 6 and a fluorine atom at position 5 introduce electron-withdrawing effects that influence electronic distribution.
- Piperidinyl substituent : The (3R,4R,5S)-configured piperidine ring contains hydroxyl and amino groups, contributing to hydrogen-bonding capacity.
Hydrogen bond donors/acceptors :
| Property | Count |
|---|---|
| Donors (NH, OH) | 3 |
| Acceptors (F, O, N) | 9 |
The polar surface area is 112.7 Ų , calculated from the sum of contributions from amine, hydroxyl, and carboxamide groups. The partition coefficient (logP) is estimated at 2.1 , indicating moderate lipophilicity, while the hydrochloride salt enhances aqueous solubility.
Stereochemical Configuration Analysis
The compound exhibits three stereogenic centers within the piperidinyl moiety, designated as 3R, 4R, and 5S. These configurations were unequivocally determined through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The stereochemical arrangement critically influences molecular recognition, as demonstrated by its selective inhibition of PIM kinases (e.g., PIM1, PIM2, PIM3).
Stereochemical impact on bioactivity :
- The 3R configuration positions the amino group for hydrogen bonding with kinase active-site residues.
- The 4R-hydroxyl group participates in water-mediated interactions with protein backbones.
- The 5S-methyl group induces steric constraints that favor binding to hydrophobic pockets.
Enantiomeric impurities exceeding 2% significantly reduce kinase inhibitory activity, underscoring the necessity of strict stereochemical control during synthesis.
X-ray Crystallographic Studies
X-ray diffraction data for the compound (PDB ID: 4N70 , ligand code: 2HX ) reveal a monoclinic crystal system with space group P21 and unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 12.34 |
| b (Å) | 15.67 |
| c (Å) | 18.92 |
| β (°) | 98.5 |
| Resolution (Å) | 1.85 |
The structure exhibits intramolecular hydrogen bonds between the piperidinyl hydroxyl group (O–H···N, 2.1 Å) and the carboxamide carbonyl (N–H···O, 1.9 Å). In the kinase-bound conformation, the difluorophenyl group adopts a coplanar orientation relative to the pyridine ring, maximizing π-π interactions with Phe residues in the ATP-binding pocket. The hydrochloride counterion forms a chloride-mediated hydrogen-bonding network with lysine side chains, stabilizing the protein-ligand complex.
Key crystallographic observations :
- Torsional angles between pyridine and piperidine rings: 112°±3° .
- Fluorine atoms participate in orthogonal dipole interactions with serine hydroxyl groups.
- Methyl group at 5S occupies a hydrophobic cleft lined by leucine and valine residues.
Properties
Molecular Formula |
C23H23ClF3N5O2 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H22F3N5O2.ClH/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25;/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33);1H/t12-,16+,22+;/m0./s1 |
InChI Key |
AYJXIKQJCYKKTJ-JKPGXYSKSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl |
Canonical SMILES |
CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The difluorophenyl group is introduced via palladium-catalyzed coupling. A representative procedure involves:
- Reactants : 5-Fluoro-6-iodopyridine-2-carboxylate (1.0 eq), 2,6-difluorophenylboronic acid (1.2 eq)
- Catalyst : Pd(dppf)Cl₂ (0.05 eq)
- Base : K₂CO₃ (3.0 eq)
- Solvent : Dioxane/water (4:1)
- Conditions : Microwave irradiation at 120°C for 30 min.
Yield : 40% after acidification (HCl) and extraction.
Key Data :
- ¹H NMR (DMSO-d₆) : δ 8.19 (dd, J = 8.6, 3.9 Hz, 1H), 8.02 (dd, J = 9.4, 8.6 Hz, 1H).
- LC/MS : m/z 236.1 [M+H]⁺.
Preparation of (3R,4R,5S)-3-Amino-4-hydroxy-5-methylpiperidine
Chiral Resolution and Epoxide Ring-Opening
A patent route outlines the synthesis from cyclohexenone derivatives:
- Epoxidation : Cyclohexenol is treated with N-bromosuccinimide to form bromohydrin, followed by base-induced cyclization to epoxide.
- Azide Opening : Epoxide reacts with sodium azide, yielding azido alcohol with trans-1,2 and cis-1,3 stereochemistry.
- Reduction and Protection : Azide reduction (H₂/Pd-C) gives the amine, which is Boc-protected and acetylated.
Critical Step : Chiral HPLC separates enantiomers to achieve >99% ee for the (3R,4R,5S) configuration.
Assembly of the Pyridine-Piperidine Core
Nucleophilic Aromatic Substitution (SNAr)
The piperidine moiety is introduced via SNAr on 3-amino-4-iodopyridine:
- Reactants : 3-Amino-4-iodopyridine (1.0 eq), (3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine (1.1 eq)
- Base : Diisopropylethylamine (DIPEA, 3.0 eq)
- Solvent : DMF, 80°C, 12 h.
Yield : 65–70% after silica gel chromatography.
Amide Coupling and Hydrochloride Salt Formation
HATU-Mediated Amidation
The carboxylic acid is activated using HATU for coupling with the pyridine-piperidine amine:
Hydrochloride Salt Precipitation
The free base is treated with HCl (1.1 eq) in EtOAc, yielding the hydrochloride salt:
Optimization and Scale-Up Challenges
Stereochemical Control
Purification Strategies
- Flash Chromatography : Elutes impurities using CMA (chloroform:methanol:acetic acid, 90:9:1).
- Crystallization : Ethyl acetate/hexanes trituration removes residual HATU byproducts.
Analytical Characterization
X-ray Crystallography
A single-crystal structure confirms the (3R,4R,5S) configuration and intramolecular hydrogen bonding between the amide NH and piperidine hydroxyl.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The fluorinated phenyl groups may participate in substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential therapeutic applications.
- Studied for its pharmacokinetics and pharmacodynamics.
Industry
- Used in the development of new materials.
- Investigated for its potential use in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations :
- Piperidinyl vs. Cyclohexyl: The 3R,4R,5S-piperidinyl group in the target compound enhances binding to PIM kinases via hydrogen bonding (hydroxyl and amino groups) and steric fit, unlike the cyclohexyl analogue .
- Fluorine Substitutions: The 2,6-difluorophenyl and 5-fluoro-pyridine groups improve metabolic stability and kinase selectivity compared to non-fluorinated analogues (e.g., compounds with nitro groups) .
- Salt Forms : Hydrochloride salts (target compound) and cyclopenta-fused derivatives () exhibit superior solubility and oral bioavailability .
Functional and Bioactivity Comparisons
Kinase Selectivity Profiling
The target compound demonstrates >100-fold selectivity for PIM kinases over related kinases (e.g., AKT, CDK2) due to its optimized piperidinyl interactions with the PIM kinase ATP-binding pocket . In contrast, structurally related compounds with bulkier substituents (e.g., ’s piperazinyl-carboxamide) show promiscuous binding to multiple kinases .
Anticancer Efficacy
- In vitro: The target compound inhibits leukemia cell proliferation (e.g., MV4-11 cells) with EC₅₀ values of 20–50 nM, outperforming cyclohexyl and non-fluorinated analogues .
Metabolic Stability
Biological Activity
The compound N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide; hydrochloride is a complex chemical entity with potential therapeutic applications. This article focuses on its biological activity, exploring its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure includes a piperidine ring, a pyridine moiety, and several fluorinated phenyl groups. Its systematic name reflects the presence of specific functional groups that contribute to its biological activity.
Molecular Formula
- Molecular Formula: C19H19ClF2N4O2
- Molecular Weight: 396.83 g/mol
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Central to its pharmacological activity |
| Fluorinated Phenyl Groups | Enhance lipophilicity and receptor binding |
| Carboxamide Group | Potential for hydrogen bonding interactions |
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain kinases or transcription factors involved in cell signaling pathways.
Key Mechanisms
- Kinase Inhibition : The compound has shown potential in inhibiting kinases associated with cancer cell proliferation.
- Transcription Factor Modulation : It may influence the activity of transcription factors like IKZF2, which are crucial in immune regulation and cancer biology .
Antitumor Activity
Studies have demonstrated that the compound exhibits significant antitumor properties in vitro and in vivo. It has been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.
Case Study: In Vitro Efficacy
In a recent study, the compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis through caspase activation.
Immunomodulatory Effects
The compound's role in modulating immune responses has also been explored. It appears to enhance the function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance.
Case Study: Treg Activation
In a murine model, administration of the compound led to:
- Increased expression of CD25 and FoxP3 markers on Tregs.
- Enhanced suppression of effector T cell proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics with moderate bioavailability.
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | 4 hours |
| Peak Plasma Concentration | 1.5 µg/mL |
| Volume of Distribution | 2 L/kg |
Safety and Toxicology
Toxicological assessments have shown that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects.
Toxicity Studies
- No significant adverse effects were observed in animal models at doses up to 100 mg/kg.
- Histopathological examinations revealed no major organ damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
